molecular formula C14H13BrOS B2629963 3-Bromo-3'-(methylthio)benzhydrol CAS No. 1443345-87-6

3-Bromo-3'-(methylthio)benzhydrol

Cat. No. B2629963
M. Wt: 309.22
InChI Key: SHLVZRRTBWUDAA-UHFFFAOYSA-N
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Description

3-Bromo-3’-(methylthio)benzhydrol is a chemical compound with the formula C14H13BrOS . It is used in various chemical reactions and can be purchased from chemical suppliers .

Scientific Research Applications

Synthesis of Antitubulin Agents

The synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which includes derivatives of 3-Bromo-3'-(methylthio)benzhydrol, has been explored for their potential as antitubulin agents. Through a synthetic sequence involving bromocyclization of methylthio-containing alkynes and palladium-catalyzed couplings, a variety of substituents were introduced to the aromatic rings, enhancing molecular diversity. Among these compounds, one demonstrated submicromolar cytotoxic activity against HCT-116 cell lines, comparable to CA-4, by inhibiting tubulin polymerization Tréguier et al., 2014.

Catalyzed NS Bond Formation

Potassium bromide-catalyzed intramolecular oxidative dehydrogenative cyclization has been developed as a green pathway for synthesizing N-substituted benzo[d]isothiazol-3(2H)-ones, a family of compounds with significant applications. This method demonstrates high functional group tolerance and excellent yield, even on a gram scale Yu et al., 2017.

Antibacterial Bromophenols

The isolation of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to 3-Bromo-3'-(methylthio)benzhydrol, revealed potent antibacterial activity against several bacterial strains. This research highlights the marine algae's potential as a source for novel antibacterial compounds Xu et al., 2003.

Antioxidant Activity

Naturally occurring bromophenols, structurally akin to 3-Bromo-3'-(methylthio)benzhydrol, were identified from Rhodomela confervoides, exhibiting potent antioxidant activities. These compounds showed significant free radical scavenging activities, suggesting their utility in preventing oxidative deterioration of food and their potential as natural antioxidants Li et al., 2011.

properties

IUPAC Name

(3-bromophenyl)-(3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLVZRRTBWUDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-(methylthio)benzhydrol

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